4-(Morpholinomethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLYNFDOJXWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191253 | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37812-51-4 | |
| Record name | 4-(Morpholinomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37812-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037812514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-(Morpholinomethyl)benzonitrile
The most common pathways to synthesize this compound are nucleophilic substitution and reductive amination, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions.
A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction between a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile, and morpholine (B109124). In this SN2 reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to reflux to ensure completion. The choice of the halide on the benzyl (B1604629) group affects reactivity, with the bromo- derivative being a common and effective substrate. This approach is exemplified by analogous syntheses where 4-(bromomethyl)benzonitrile is reacted with different nucleophiles to form similar structures nih.gov. For instance, its reaction with quinolin-6-ol in the presence of a base yields 4-((quinolin-6-yloxy)methyl)benzonitrile nih.gov. The general scheme for the synthesis of this compound via this route is straightforward and efficient.
Table 1: Nucleophilic Substitution for this compound Synthesis This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
|---|---|---|---|---|
| 4-(Bromomethyl)benzonitrile | Morpholine | Ethanol | Reflux | This compound |
Reductive amination provides an alternative and powerful route to this compound, starting from 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde) and morpholine. This one-pot reaction involves two key steps: the formation of an intermediate iminium ion followed by its immediate reduction to the final amine product nih.govchemrxiv.org.
Initially, the morpholine nitrogen attacks the carbonyl carbon of the aldehyde, and after a dehydration step, forms a transient iminium ion. A reducing agent present in the reaction mixture then reduces the carbon-nitrogen double bond of the iminium ion to a single bond, yielding the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mild nature and selectivity for iminium ions over aldehydes researchgate.net. Other reagents like α-picoline-borane have also been explored for reductive aminations researchgate.net. The reaction is typically performed in a chlorinated solvent like dichloroethane (DCE) or in methanol.
Table 2: Reductive Amination for this compound Synthesis This table is interactive. You can sort and filter the data.
| Aldehyde | Amine | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| 4-Formylbenzonitrile | Morpholine | Sodium triacetoxyborohydride | Dichloroethane (DCE) | This compound |
| 4-Formylbenzonitrile | Morpholine | Sodium cyanoborohydride | Methanol | This compound |
Beyond the primary routes, this compound can be conceptualized as a derivative of other 4-substituted benzonitriles. For instance, synthetic pathways can begin with 4-cyanobenzoic acid. The carboxylic acid could first be reduced to the corresponding benzyl alcohol, 4-(hydroxymethyl)benzonitrile. This alcohol can then be converted into a better leaving group, for example, by tosylation or conversion to a benzyl halide, which can subsequently undergo nucleophilic substitution with morpholine as described in section 2.1.1. Alternatively, methods exist for the direct conversion of benzoic acids to benzonitriles, which could be applied to a precursor already containing the morpholinomethyl group google.com.
Advanced Synthetic Modifications and Analog Generation
The this compound scaffold serves as a valuable starting point for the generation of more complex molecular architectures through modifications of the benzonitrile (B105546) ring.
Halogen atoms (F, Cl, Br, I) can be introduced onto the aromatic ring of this compound or its precursors to create analogs with modified electronic and steric properties. Standard electrophilic aromatic substitution reactions can be used to halogenate the benzonitrile ring, although the directing effects of the existing substituents must be considered. For example, the synthesis of compounds like 3-bromo-4-hydroxy-5-nitro-benzonitrile demonstrates that multi-substituted benzonitriles, including halogenated ones, are synthetically accessible google.com. A plausible strategy would involve the halogenation of a suitable precursor, such as 4-methylbenzonitrile, followed by benzylic bromination and subsequent reaction with morpholine.
The introduction of aryl or heteroaryl groups onto the benzonitrile ring can be achieved using modern cross-coupling reactions. For this, a halogenated derivative of this compound is required as a substrate. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Heck reaction (using alkenes) are powerful tools for forming new carbon-carbon bonds masterorganicchemistry.comyoutube.com.
In a typical Suzuki coupling, a bromo- or iodo-substituted this compound derivative would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding biaryl compound nih.govncl.res.in. This methodology allows for the modular and efficient assembly of a wide library of complex derivatives from a common halogenated intermediate.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(Bromomethyl)benzonitrile |
| Morpholine |
| 4-(Chloromethyl)benzonitrile |
| 4-((quinolin-6-yloxy)methyl)benzonitrile |
| Quinolin-6-ol |
| 4-Formylbenzonitrile (4-cyanobenzaldehyde) |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| α-Picoline-borane |
| 4-Cyanobenzoic acid |
| 4-(Hydroxymethyl)benzonitrile |
| 3-Bromo-4-hydroxy-5-nitro-benzonitrile |
Formation of Complex Scaffolds
This compound serves as a valuable precursor for the construction of more complex molecular architectures, particularly in the synthesis of pharmacologically relevant scaffolds. Its inherent functionalities—the morpholine ring, the benzonitrile group, and the benzylic position—offer multiple points for chemical modification.
One notable application is in the synthesis of dispiro 1,2,4,5-tetraoxane analogues. A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxanes have been developed, with some derivatives exhibiting potent antimalarial activity. nih.gov In these syntheses, the 4-(morpholinomethyl)benzylamine moiety, derived from this compound, is incorporated into the final structure. This demonstrates the utility of the compound as a key building block for creating complex heterocyclic systems with potential therapeutic applications. nih.gov
Furthermore, the principles of multicomponent reactions (MCRs) can be applied to structures similar to this compound to rapidly build molecular complexity. nih.gov MCRs, which involve three or more reactants in a single operation to form a product containing parts of all starting materials, are highly efficient for creating diverse chemical libraries. nih.govmdpi.com The benzonitrile group can participate in cyclization reactions, while the morpholine unit can influence solubility and pharmacological properties. For instance, in related systems, 2-aminobenzonitriles are used in transition-metal-free, base-promoted reactions with ynones to afford multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation cascade. cardiff.ac.uk
Mechanistic Investigations of Synthesis Reactions
The primary route to synthesizing this compound and related structures is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine, such as morpholine. byjus.com
The mechanism initiates with the formation of an electrophilic iminium ion (also known as a Mannich intermediate) from the reaction of morpholine and formaldehyde. adichemistry.comwikipedia.org This iminium ion is the key electrophile that reacts with a nucleophilic carbon atom. In the context of benzonitrile, if a suitable acidic proton is available (e.g., on a benzylic carbon), it can attack the iminium ion to form the final product. byjus.com
Role of Catalysis in Benzonitrile Functionalization
Catalysis is crucial for controlling the efficiency and selectivity of reactions involving the benzonitrile moiety. The Mannich reaction, for instance, is typically performed under acidic conditions, where the acid catalyzes the formation of the reactive iminium ion. researchgate.net
In broader benzonitrile synthesis, various catalytic strategies are employed:
Transition-Metal-Free Catalysis : Base-promoted cascade reactions provide an alternative to metal catalysis. For example, the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones can be achieved using a base like potassium tert-butoxide (KOtBu) in DMSO, avoiding the need for expensive and potentially toxic transition metals. cardiff.ac.uk
Photoredox Catalysis : Visible-light-assisted methods can be used to synthesize aryl nitriles from readily available starting materials like methyl arenes. In these systems, an organic photoredox catalyst facilitates a single electron transfer (SET) process, generating radicals that lead to the formation of the nitrile group. researchgate.net
Ammoxidation Catalysis : Industrially, benzonitriles are often produced via the ammoxidation of toluenes using mixed transition metal oxide catalysts. medcraveonline.com Recent advancements have focused on fabricating transition metal oxide clusters within the pores of zeolites. These nanostructured catalysts show high activity and selectivity, suppressing undesirable combustion reactions even at higher reactant concentrations by confining the reaction to sub-nano spaces. medcraveonline.com
Table 1: Catalytic Approaches in Benzonitrile Synthesis
| Catalytic Method | Catalyst Type | Reaction Type | Key Advantage | Reference |
| Acid Catalysis | Protic or Lewis Acids | Mannich Reaction | Promotes iminium ion formation | researchgate.net |
| Base Promotion | KOtBu, Cs2CO3 | Cascade Annulation | Transition-metal-free, high atom economy | cardiff.ac.uk |
| Photoredox Catalysis | Organic Dyes (e.g., 4CzIPN) | C-H Functionalization | Mild reaction conditions, visible light | researchgate.net |
| Ammoxidation | Transition Metal Oxides in Zeolites | Ammoxidation of Alkylbenzenes | High selectivity, suppression of by-products | medcraveonline.com |
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the literature, the kinetics of analogous reactions provide insight. The kinetics of the ammoxidation of 4-phenyl-o-tolunitrile to 4-phenylphthalonitrile have been studied, revealing that the reaction rates for the conversion of the starting material are described by a half-order equation with respect to the substrate concentration and are independent of oxygen and ammonia (B1221849) partial pressures. scirp.org This suggests that the adsorption and activation of the organic substrate on the catalyst surface is the rate-determining step.
In nucleophilic addition reactions involving benzylamines, studies show that the reaction is first order with respect to both the amine and the substrate. researchgate.net The relatively low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡) in these reactions are consistent with a highly organized, cyclic transition state. researchgate.net For the Mannich reaction, the formation of the iminium ion is typically a rapid equilibrium, and the rate-determining step is often the nucleophilic attack of the carbon acid on the iminium ion.
Optimization and Scalability of Synthetic Procedures
Optimizing the synthesis of benzonitrile derivatives is critical for their practical application in research and industry. Key areas of focus include improving reaction yields and minimizing the formation of impurities.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of this compound and related compounds:
Temperature Control : Reaction temperature is a critical parameter. In the base-promoted synthesis of 4-aminoquinolines, increasing the temperature from 25 °C to 100 °C dramatically improved the product yield from 20% to significantly higher levels. cardiff.ac.uk
Catalyst Selection : The choice of catalyst can profoundly impact yield. In the industrial synthesis of benzonitrile via ammoxidation, novel catalysts composed of transition metal oxide clusters in β-zeolites have demonstrated superior performance compared to conventional catalysts, achieving nitrile selectivity of up to 99%. medcraveonline.com
Reaction Conditions : For Mannich reactions, maintaining acidic conditions is crucial for the efficient generation of the necessary iminium ion, thereby driving the reaction towards the desired product. researchgate.net The choice of solvent can also play a significant role in reaction rates and yields.
Table 2: Example of Yield Optimization by Temperature
| Entry | Substrate 1 | Substrate 2 | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 1,3-diphenylprop-2-yn-1-one | 2-aminobenzonitrile | KOtBu | 25 | 20 | cardiff.ac.uk |
| 2 | 1,3-diphenylprop-2-yn-1-one | 2-aminobenzonitrile | KOtBu | 100 | High Yield | cardiff.ac.uk |
By-product Mitigation Techniques
Minimizing by-products is essential for simplifying purification and improving process efficiency.
Control of Stoichiometry : In Mannich reactions, unwanted side products can arise from the reaction of the product with the starting materials. Careful control over the stoichiometry of the reactants, particularly formaldehyde, can prevent the formation of undesired bis-alkylated products.
Consecutive Reaction Pathways : In the synthesis of 4-phenylphthalonitrile, by-products such as 4-phenylphthalimide and 4-phenylbenzonitrile are formed through consecutive reaction pathways. scirp.org Optimizing the contact time of the reactants with the catalyst can minimize the formation of these subsequent products. At shorter contact times, the formation of these by-products is suppressed. scirp.org
Catalyst Design : The use of shape-selective catalysts, such as zeolites, can physically constrain the reaction environment, preventing the formation of bulky by-products and suppressing side reactions like combustion. medcraveonline.com This confinement effect is a key strategy for mitigating by-products in gas-phase catalytic reactions.
Biological Activity and Pharmacological Potential
Enzyme Inhibition Studies
The ability of 4-(Morpholinomethyl)benzonitrile and structurally related compounds to inhibit specific enzymes is a key area of research. These studies provide insights into their potential mechanisms of action and therapeutic applications.
While direct studies on this compound are limited, research into structurally similar compounds has shown potential for DPP-4 inhibition. A study on a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives explored their activity against the DPP-4 enzyme. Within this series, a compound featuring a morpholino-methyl substitution exhibited the most significant potency. nih.gov
This particular derivative, 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile, demonstrated notable DPP-4 inhibitory activity, as detailed in the table below. nih.gov However, its activity was found to be lower than that of the reference standard, sitagliptin. nih.gov The nitrile group is often utilized as an effective pharmacophore in the design of numerous DPP-4 inhibitor drugs.
Table 1: DPP-4 Inhibitory Activity of a Structurally Related Compound
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | DPP-4 | 1.4621 |
| Sitagliptin (Reference) | DPP-4 | 0.0236 |
The transforming growth factor-beta (TGF-β) signaling pathway is crucial in various cellular processes, and its receptors, such as ALK4 and ALK5, are significant therapeutic targets. nih.govmedchemexpress.com Currently, there is no available scientific literature detailing direct studies on the modulation of TGF-β type I receptors ALK5 or ALK4 by this compound. Research in this area has primarily focused on other small molecule inhibitors, such as SB-431542, which selectively inhibits ALK4, ALK5, and ALK7. nih.gov
Kinase inhibition is a critical mechanism for many targeted therapies. While a comprehensive kinase inhibition profile for this compound is not available in the reviewed literature, a structurally related but more complex compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (designated as PF-06447475), has been identified as a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). nih.gov LRRK2 is a kinase genetically linked to Parkinson's disease. nih.gov The discovery and optimization of this series of potent LRRK2 inhibitors focused on improving kinome selectivity. nih.gov
Receptor Modulation and Ligand Binding
No specific studies detailing the receptor modulation or ligand binding properties of this compound were identified in the course of this review.
Antimicrobial and Antiparasitic Efficacy
The potential of novel chemical compounds to combat infectious diseases is an area of continuous research.
No published studies were found that specifically investigate the antimalarial activity of this compound. Research into novel antimalarials has explored related structures, such as 4-aminoquinoline-7-carbonitrile (B172000) derivatives, but direct data on the subject compound is not currently available. nih.gov
African Animal Trypanosomiasis (AAT) Treatment Approaches
African Animal Trypanosomiasis (AAT) is a significant parasitic disease affecting livestock in many parts of Africa, leading to considerable economic losses. The search for new, effective, and safe trypanocidal drugs is a continuous effort due to the challenges of drug resistance and toxicity associated with current treatments. While direct studies on the antitrypanosomal activity of this compound are not extensively documented, research into related compounds containing morpholine (B109124) and benzonitrile (B105546) moieties suggests potential avenues for exploration.
The morpholine ring is a component of some compounds that have been investigated for their antiparasitic properties. For instance, certain novel imidazoline (B1206853) benzimidazole (B57391) derivatives containing a morpholine group have been synthesized and evaluated for their antitrypanosomal activity, with some showing greater potency than the reference drug nifurtimox. researchgate.net Additionally, the benzonitrile scaffold has been incorporated into various molecules with demonstrated biological activities.
Although specific data on this compound is limited, the broader interest in morpholine-containing compounds for treating trypanosomiasis indicates that derivatives of this compound could be promising candidates for future screening and development in the fight against AAT.
Antitumor and Apoptosis-Inducing Properties of Derivatives
The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have shown potential in this field, with studies indicating that the incorporation of the morpholine and benzonitrile moieties can contribute to cytotoxic and pro-apoptotic effects in cancer cells.
One area of research has focused on morpholine-substituted quinazoline (B50416) derivatives. In one study, a series of these compounds were synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). One of the synthesized compounds, AK-6, is identified as 4-(4-morpholinoquinazolin-2-yl)benzonitrile. This indicates that the morpholino-benzonitrile structure is a key component of these potentially anticancer compounds. Mechanistic studies on the most active compounds in this series, AK-3 and AK-10, revealed that they inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. These compounds were also found to be non-toxic to normal HEK293 cells at the tested concentrations, suggesting a degree of selectivity for cancer cells.
The following table summarizes the in vitro cytotoxic activity of selected morpholine-substituted quinazoline derivatives against different cancer cell lines.
| Compound | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | SHSY-5Y IC₅₀ (μM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
These findings underscore the potential of the morpholinomethyl benzonitrile scaffold as a basis for the design of new antitumor agents that can induce apoptosis in cancer cells.
Other Emerging Biological Applications (e.g., Calcium Channel Modulators)
Beyond their potential in treating parasitic diseases and cancer, derivatives of this compound are being explored for other biological activities, including the modulation of calcium channels. Calcium channels are crucial for a wide range of physiological processes, and their modulation can have therapeutic effects in various conditions, including cardiovascular and neurological disorders.
While direct evidence of this compound or its immediate derivatives acting as calcium channel modulators is not yet widely reported in the scientific literature, the structural components of the molecule suggest that this is a plausible area for future investigation. The benzonitrile group is present in some compounds that have been evaluated for various pharmacological activities. Similarly, the morpholine moiety is a key feature in a number of biologically active compounds.
The exploration of this compound derivatives as calcium channel modulators represents an emerging area of research. Further studies are needed to determine if this chemical scaffold can be optimized to create potent and selective modulators of specific calcium channel subtypes, potentially leading to new therapeutic agents for a range of diseases.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. For 4-(Morpholinomethyl)benzonitrile, the key pharmacophoric features are generally considered to be:
The Morpholine (B109124) Ring: This heterocyclic moiety is a privileged pharmacophore in medicinal chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. nih.gov The chair conformation of the morpholine ring provides a defined three-dimensional structure that can orient other functional groups for optimal interaction with a biological target. nih.gov
The Benzonitrile (B105546) Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry can be accommodated in narrow binding pockets. nih.gov The aromatic phenyl ring provides a scaffold for hydrophobic interactions and allows for substitutions to modulate electronic and steric properties. e3s-conferences.org
The Methylene (B1212753) Linker: This single carbon linker connects the morpholine and benzonitrile moieties, providing a degree of conformational flexibility that allows the two key pharmacophores to adopt an optimal orientation for binding to a target.
Impact of Substituent Effects on Biological Activity
Modifications to the different parts of the this compound scaffold can significantly impact its biological activity.
Substituents on the phenyl ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. SAR studies on related morpholine-containing compounds have shown that the introduction of halogen groups on the aromatic ring can lead to an increase in inhibitory activity against certain cancer cell lines. e3s-conferences.org For instance, the position and nature of the substituent are crucial. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the phenyl ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can increase electron density and favor interactions with electron-rich areas.
Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity of this compound Analogs
| Substituent (R) | Position on Phenyl Ring | Expected Effect on Activity | Rationale |
| -Cl, -F | ortho, meta, para | Potential Increase | Enhances lipophilicity and can form halogen bonds. |
| -NO2 | meta, para | Potential Increase | Strong electron-withdrawing group, can enhance binding affinity. |
| -OCH3 | ortho, para | Variable | Can act as a hydrogen bond acceptor, but may also introduce steric hindrance. |
| -CH3 | ortho, meta, para | Variable | Increases lipophilicity, but steric bulk can be detrimental depending on the binding site. |
This table is illustrative and based on general SAR principles for related compounds.
The morpholine ring itself can be modified to fine-tune the biological activity. Introduction of alkyl substitutions at the 3rd position of the morpholine ring has been shown to increase anticancer activity in some derivatives. researchgate.net Such modifications can alter the steric bulk and lipophilicity of this part of the molecule, potentially leading to improved interactions with the target protein. Furthermore, the nitrogen atom of the morpholine ring is a key site for derivatization, allowing for the introduction of various substituents to explore the chemical space around this pharmacophore.
The length and nature of the linker connecting the morpholine and benzonitrile moieties are critical for optimal biological activity. Studies on other classes of compounds with similar pharmacophoric elements have demonstrated that the linker length significantly affects potency. rsc.org A shorter or longer linker than the optimal length can lead to a decrease in activity by improperly positioning the key binding groups within the active site of a target. For instance, in a series of N-alkylmorpholine derivatives, the length of the alkyl chain was directly correlated with antibacterial efficacy, with compounds having dodecyl to hexadecyl chains showing the highest activity. chemrxiv.org This highlights the importance of the linker in achieving the correct spatial arrangement of the pharmacophoric elements.
Table 2: Hypothetical Effect of Linker Chain Variation on Biological Activity
| Linker (between Morpholine N and Phenyl C) | Number of Methylene Units | Expected Effect on Activity | Rationale |
| -CH2- | 1 | (Reference Compound) | Provides a certain degree of flexibility. |
| -(CH2)2- | 2 | Potential Decrease/Increase | Increased flexibility may be beneficial or detrimental depending on the target. |
| -(CH2)3- | 3 | Potential Decrease | Excessive flexibility may lead to an entropic penalty upon binding. |
| -C(O)- | 0 (Amide linker) | Significant Change | Introduces a rigid, planar group with hydrogen bonding capabilities. |
This table is illustrative and based on general principles of linker modification in drug design.
Predictive Modeling and Computational Approaches in SAR/QSAR
Computational methods are invaluable tools for understanding and predicting the biological activity of compounds like this compound.
QSAR models use mathematical equations to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. pensoft.net These descriptors can be categorized into several types:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Geometrical Descriptors: These are 3D descriptors that describe the size and shape of the molecule.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. ucsb.edu
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being a common example.
For a series of this compound analogs, a QSAR model could be developed to predict their biological activity. For example, a hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined by statistical regression analysis. Such a model could then be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. QSAR studies on other morpholine-containing compounds have revealed that parameters like polarization, dipole moment, and lipophilicity can have a significant effect on their biological activity. pensoft.net
Statistical Validation of SAR Models
The statistical validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step to ensure its reliability, robustness, and predictive power. A well-validated QSAR model can be confidently used to predict the biological activity of new, untested compounds, thereby guiding drug discovery efforts and saving significant resources. The validation process involves a series of statistical tests and procedures to assess the model's performance. These are generally categorized into internal and external validation techniques.
Internal Validation:
Internal validation assesses the stability and robustness of the model using the initial dataset from which it was developed. Common internal validation techniques include:
Cross-Validation: This is one of the most common methods for internal validation. The dataset is divided into a number of subsets. The model is then trained on all but one of the subsets, and the excluded subset is used to test the model's predictive ability. This process is repeated until every subset has been used as a test set. A common variant is the Leave-One-Out (LOO) cross-validation, where each compound is left out one at a time, and its activity is predicted by a model built from the remaining compounds. The cross-validated correlation coefficient (q²) is a key metric derived from this process. A high q² value (typically > 0.5) is indicative of a robust model.
Y-Randomization (or Response Scrambling): In this procedure, the biological activity values (the Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). This process is repeated multiple times. A valid QSAR model should have a significantly lower correlation coefficient for the randomized models compared to the original model, demonstrating that the original model is not a result of chance correlation.
External Validation:
External validation is considered the most stringent test of a QSAR model's predictive capability. It involves using an external set of compounds (a test set) that was not used in the model development (the training set).
Splitting the Data: The initial dataset is typically split into a training set (usually 70-80% of the data) for model development and a test set (20-30%) for external validation. It is crucial that the test set compounds are structurally diverse and span the activity range of the training set.
Predictive R² (R²pred): The developed QSAR model is used to predict the biological activities of the compounds in the test set. The predictive ability is then quantified by the predictive R² (R²pred), which is the squared correlation coefficient between the observed and predicted activities for the test set. A high R²pred value (typically > 0.6) indicates good predictive power.
Key Statistical Parameters for Model Validation:
The performance of a QSAR model is evaluated using several statistical metrics. These are often presented in a tabular format to provide a clear overview of the model's validity.
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. It measures the goodness-of-fit of the model. | > 0.6 |
| q² (Cross-validated R²) | A measure of the model's internal predictive ability obtained through cross-validation. | > 0.5 |
| R²pred (Predictive R² for the test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |
| RMSE (Root Mean Square Error) | Measures the standard deviation of the residuals (prediction errors). A lower value indicates a better fit. | As low as possible |
| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and observed values. | As low as possible |
Applicability Domain (AD):
An essential aspect of QSAR model validation is defining its Applicability Domain. The AD defines the chemical space of compounds for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. Various methods, such as those based on the range of descriptor values or leverage values, are used to define the AD.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiorxiv.org This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein. nih.govbiorxiv.org
In studies of larger molecules containing the 4-(morpholinomethyl)benzonitrile scaffold, the morpholine (B109124) and benzonitrile (B105546) groups play distinct roles in interacting with protein binding sites. For instance, in a study of quinazoline (B50416) sulfonamides as EphB3 inhibitors, a compound featuring the 4-(morpholinomethyl)phenyl group was investigated. nih.gov The docking simulations revealed that the morpholinomethyl group can form various interactions within the binding pocket of the kinase. nih.gov
Typically, the morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor. The benzyl (B1604629) group is capable of forming hydrophobic and van der Waals interactions with nonpolar amino acid residues. The nitrile group, being a polar and electron-withdrawing feature, can also participate in hydrogen bonding or dipole-dipole interactions.
The prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG), is a key outcome of molecular docking simulations. rsc.orgnih.gov These values help in ranking potential ligands for a specific biological target. nih.gov For example, in the investigation of EphB3 inhibitors, the binding affinity of compounds was estimated using GlideScore and further refined with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. nih.gov The compound containing the 4-(morpholinomethyl)phenyl group, was among the top hits selected based on its favorable predicted affinity. nih.gov
Lower binding free energy values suggest a more stable ligand-protein complex. nih.gov The use of methods like MM-GBSA provides a more accurate estimation by accounting for solvent effects on the stability of the complex. nih.gov
Table 1: Example of Predicted Binding Affinities for Related Compounds (Note: This table is illustrative of the types of data obtained in docking studies for compounds containing the this compound moiety.)
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Reference |
|---|---|---|---|---|
| Quinazoline Sulfonamide Derivative | EphB3 Kinase | -8.5 to -9.5 | -60 to -70 | nih.gov |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and geometry of molecules. mdpi.comdntb.gov.uaresearchgate.netnih.gov These methods provide insights into molecular orbitals, charge distribution, and vibrational frequencies. mdpi.comresearchgate.netnih.gov
The electronic structure of a molecule is described by its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
For benzonitrile derivatives, DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. nih.gov In this compound, the nitrile nitrogen and the morpholine oxygen would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. rsc.org For this compound, the key flexible bonds are between the phenyl ring and the methylene (B1212753) bridge, and between the methylene bridge and the morpholine ring. The morpholine ring itself typically adopts a stable chair conformation. nih.gov Quantum chemical calculations can determine the relative energies of different conformers, identifying the most energetically favorable structures. acs.org
Table 2: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Stable Conformation |
|---|---|---|
| C(ar)-C(ar)-C(methylene)-N(morpholine) | Rotation around the benzyl-methylene bond | Staggered conformations are generally favored |
| C(ar)-C(methylene)-N(morpholine)-C(morpholine) | Rotation around the methylene-morpholine bond | Dependent on steric and electronic factors |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org MD simulations can provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a biological target. mdpi.com
For this compound, an MD simulation of its complex with a protein would reveal the stability of the binding pose predicted by docking. It would show how the ligand and the protein's binding site residues adapt to each other, and it could be used to calculate binding free energies with higher accuracy through methods like free energy perturbation. While specific MD simulation data for this compound is not readily found, this technique remains a powerful tool for validating and refining docking results.
Ligand-Protein Complex Stability
A fundamental aspect of computational analysis is the evaluation of the stability of a ligand when bound to its protein target. The stability of the ligand-protein complex is a key determinant of the ligand's affinity and efficacy. Non-bonded interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are the primary contributors to the stability of these complexes. researchgate.net Molecular docking and molecular dynamics (MD) simulations are the principal methods used to assess this stability.
To further probe the stability of the docked pose, molecular dynamics simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. By analyzing the trajectory of the simulation, researchers can assess the conformational stability of the ligand and the persistence of key interactions. A stable binding pose is often characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic coordinates from the initial docked position.
Table 1: Illustrative Molecular Docking and MD Simulation Data for this compound with a Hypothetical Protein Target
| Parameter | Value | Interpretation |
| Binding Free Energy (ΔG) | -8.5 kcal/mol | Favorable binding affinity |
| Key H-Bond Interactions | Morpholine-O with Gly-102 (backbone NH) | Anchors the ligand in the binding site |
| Nitrile-N with Lys-56 (sidechain NH3+) | Contributes to specificity and affinity | |
| Average Ligand RMSD | 1.2 Å | High conformational stability in the binding pocket |
| H-Bond Occupancy | Gly-102: 95%, Lys-56: 88% | Persistent and stable hydrogen bond interactions |
Note: The data presented in this table is illustrative and intended to represent typical outputs of computational analyses. It is not based on published experimental data for this compound.
Dynamic Behavior in Biological Environments
The biological milieu is a dynamic environment, and understanding how a ligand behaves in this context is crucial for predicting its in vivo performance. MD simulations can be extended to model the behavior of this compound in aqueous solution and in the presence of biological membranes. These simulations provide insights into the compound's conformational flexibility, solvation properties, and its ability to permeate cell membranes.
Furthermore, steered molecular dynamics (SMD) or potential of mean force (PMF) calculations can be used to simulate the process of this compound crossing a lipid bilayer. This provides an estimate of the energetic barrier for membrane permeation, a critical parameter for oral bioavailability. A higher MPO (Multiple Parameter Optimization) score, which incorporates properties like molecular weight, LogP, and polar surface area, can also suggest a higher likelihood of brain penetrability. nih.gov
In Silico Screening and Virtual Library Designresearchgate.netambeed.com
In silico screening, or virtual screening, is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compound libraries. This compound can serve as a scaffold or a fragment for the design of virtual libraries.
In a structure-based virtual screening campaign, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinities. Ligand-based virtual screening, on the other hand, uses the known structure of an active compound, such as a derivative of this compound, to identify other molecules with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes.
Virtual library design takes this a step further by computationally enumerating a vast number of derivatives of a lead compound. nih.gov For this compound, a virtual library could be generated by systematically modifying the benzonitrile ring with different substituents or by replacing the morpholine ring with other heterocyclic moieties. These virtual compounds can then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize the synthesis of the most promising candidates.
Derivatives and Analogues in Medicinal Chemistry Development
Design and Synthesis of Novel Scaffolds Featuring the 4-(Morpholinomethyl)benzonitrile Moiety
The design of novel compounds incorporating the this compound moiety is often guided by the goal of enhancing interactions with specific biological targets. In the development of Focal Adhesion Kinase (FAK) inhibitors, for instance, the 4-(morpholinomethyl)phenyl group has been strategically introduced into a 2,4-dianilinopyrimidine scaffold. The rationale for this design is that the morpholine (B109124) group provides flexibility and conformational freedom, which can facilitate more effective binding within the active site of the kinase. mdpi.com
The synthesis of these complex derivatives typically involves multi-step chemical reactions. A common synthetic route begins with a starting material like 4-nitrobenzyl bromide, which undergoes amination with morpholine, followed by the reduction of the nitro group to prepare a substituted aniline (B41778) intermediate. mdpi.com This intermediate can then be reacted with other chemical building blocks, such as substituted pyrimidines, through regioselective nucleophilic aromatic substitution to assemble the final, more complex scaffold. mdpi.com
Another synthetic approach involves using 4-(morpholin-4-yl)-3-nitrobenzohydrazide as a substrate to create new semicarbazides, thiosemicarbazides, and hydrazones. mdpi.com In these syntheses, the core hydrazide is reacted with various iso(thio)cyanates or substituted benzaldehydes to generate a library of derivatives with different substituents attached to the terminal nitrogen atom of the hydrazide group. mdpi.com Similarly, novel morpholinopyrimidine-5-carbonitriles have been synthesized by first creating a key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, and then integrating various heterocyclic structures at the hydrazinyl position. nih.gov These synthetic strategies demonstrate the chemical tractability of the morpholine-containing scaffold for generating diverse molecular architectures for pharmacological screening.
Pharmacological Evaluation of Key Derivatives
Following the successful synthesis of novel derivatives, a critical step is the thorough evaluation of their pharmacological properties. This process typically begins with broad screening using in vitro assays to identify promising candidates, followed by more detailed studies to understand their mechanisms of action.
In vitro assays are fundamental tools for the initial pharmacological characterization of newly synthesized compounds. For derivatives of this compound designed as potential anticancer agents, these assays often include enzyme inhibition and cell-based proliferation screens.
For example, 2,4-dianilinopyrimidine derivatives containing the 4-(morpholinomethyl)phenyl moiety have been tested for their ability to inhibit FAK. mdpi.com The potency of this inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. In addition to enzyme assays, the antiproliferative effects of these compounds are evaluated against various human cancer cell lines. mdpi.comresearchgate.net The MTS assay is one common method used to assess cell viability and determine the IC₅₀ values for growth inhibition. mdpi.com
Similarly, morpholinopyrimidine-5-carbonitrile derivatives have been screened for their activity as dual PI3K/mTOR inhibitors, and quinazolinone derivatives bearing a morpholino-methyl group have been evaluated for their ability to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govnih.gov The results from these primary screenings are crucial for establishing structure-activity relationships and selecting the most potent compounds for further investigation.
Table 1: In Vitro Activity of Selected Derivatives
| Compound Class | Derivative Example | Target | Cell Line | In Vitro Activity (IC₅₀) |
|---|---|---|---|---|
| 2,4-Dianilinopyrimidine | Compound 8a | FAK | - | 0.047 µM |
| 2,4-Dianilinopyrimidine | Compound 8a | - | H1975 | 0.044 µM |
| 2,4-Dianilinopyrimidine | Compound 8a | - | A431 | 0.119 µM |
| Morpholinopyrimidine-5-carbonitrile | Compound 12b | mTOR | - | 0.83 µM |
| Morpholinopyrimidine-5-carbonitrile | Compound 12d | mTOR | - | 2.85 µM |
This table is generated based on data from multiple sources. mdpi.comnih.govnih.gov
Once promising derivatives are identified through screening, mechanistic studies are conducted to elucidate how they exert their pharmacological effects at a molecular level. For anticancer drug candidates, these investigations often focus on their impact on cell cycle progression and apoptosis (programmed cell death). nih.gov
For certain morpholinopyrimidine-5-carbonitrile derivatives, mechanistic studies have involved techniques such as Annexin-V and propidium (B1200493) iodide (PI) double labeling. nih.gov This method allows researchers to distinguish between healthy, apoptotic, and necrotic cells, thereby confirming the ability of the compounds to induce apoptosis in cancer cells. nih.gov Further investigations have revealed that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov The molecular underpinnings of these effects are often explored using western blot analysis to determine if the compounds inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.govresearchgate.net Molecular docking studies are also employed to computationally model the binding interactions between the derivative and its target protein, providing insights into the structural basis for its activity. nih.govmdpi.com
Advanced Drug Discovery Concepts Employing the Core Structure
The this compound core structure is also amenable to integration into advanced drug discovery platforms, including prodrug strategies and targeted delivery systems, to enhance therapeutic efficacy.
A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. researchgate.netslideshare.net This strategy is often employed to overcome limitations of a drug candidate, such as poor water solubility, low bioavailability, or instability. nih.govmdpi.com For instance, a highly active compound might be chemically modified into a water-soluble prodrug to make it suitable for intravenous administration. researchgate.net The design of a prodrug involves attaching a promoiety to the active drug, which is later cleaved by enzymes or chemical conditions in the body. nih.govnih.gov While specific prodrugs of this compound itself are not extensively detailed in the provided context, the principles of prodrug design are broadly applicable to its derivatives. A morpholine-containing compound, for example, was developed into a novel, water-soluble prodrug by incorporating a phosphoryl group, significantly enhancing its suitability for intravenous delivery. researchgate.net
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, such as a tumor, thereby increasing its efficacy while minimizing exposure and potential damage to healthy tissues. nih.govaccscience.com This can be achieved through passive or active targeting strategies.
Passive targeting often relies on nanocarriers that exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows nanoparticles to accumulate preferentially at the tumor site. nih.govnih.gov Active targeting involves decorating the surface of a drug delivery vehicle with ligands (such as antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells. nih.govstonybrook.edu This receptor-mediated interaction facilitates the uptake of the drug carrier into the target cells. stonybrook.edu Derivatives of this compound, if identified as potent therapeutic agents, could potentially be incorporated into such nanodelivery systems. cd-bioparticles.net By loading these derivatives into liposomes, polymeric nanoparticles, or other nanocarriers, their pharmacokinetic properties could be optimized for enhanced delivery to and accumulation in tumor tissues. nih.govaccscience.com
Future Directions and Translational Research
Emerging Therapeutic Areas and Unexplored Biological Targets
Research into derivatives of 4-(Morpholinomethyl)benzonitrile has unveiled its potential across several therapeutic landscapes, primarily in oncology and infectious diseases. The core structure is frequently utilized as a building block to create more complex molecules that interact with specific biological targets. biosynth.com
Emerging applications for compounds derived from this compound include:
Anticancer Agents: Derivatives have been synthesized and investigated as potent inhibitors of several key targets in oncology. These include letrozole (B1683767) analogs targeting aromatase for breast cancer, inhibitors of TGF-β type I receptor kinase (ALK5) which plays a role in tumor progression and fibrosis, and inhibitors of Aurora kinases, which are crucial for cell division. researchgate.netacs.orgnih.gov A derivative has also been explored as a selective inhibitor of the EphB3 receptor, a potential therapeutic target in cancer. nih.gov
Anti-parasitic Treatments: Modified versions of the compound have shown significant promise in treating parasitic diseases. A notable example is a 2,6-difluoro substituted derivative that targets the cyclin-dependent kinase CRK12 in Trypanosoma, the parasite responsible for African animal trypanosomiasis. nih.govacs.org Other derivatives have been investigated for their multistage antimalarial activity. lshtm.ac.uk
Antibacterial Agents: The morpholino group is a key feature in the morpholino–thiophene (MOT) series of compounds, which were identified as novel inhibitors of Mycobacterium tuberculosis through their action on the QcrB target. acs.org
While significant research has focused on these areas, many biological targets remain unexplored. The versatility of the this compound scaffold suggests that novel derivatives could be designed to target other enzyme families, such as different kinases, proteases, or G-protein coupled receptors (GPCRs), opening up new avenues for therapeutic intervention.
| Therapeutic Area | Biological Target | Example Derivative Structure |
|---|---|---|
| Anticancer (Breast Cancer) | Aromatase (as Letrozole analog) | 4-((4′-(Morpholinomethyl))phenyl)(1,2,4-triazol-1-yl)methyl)benzonitrile researchgate.net |
| Anticancer / Anti-fibrosis | TGF-β type I receptor kinase (ALK5) | 3-((...)-4-(morpholinomethyl)benzonitrile acs.org |
| Anticancer | Aurora Kinases | 4-(2-Chlorophenylamino)-2-(4-(morpholinomethyl)phenyl)-5-fluoropyrimidine nih.gov |
| Anti-parasitic (Trypanosomiasis) | Cyclin-dependent kinase (CRK12) | 2,6-Difluoro-4-(morpholinomethyl)benzonitrile nih.govacs.org |
| Antibacterial (Tuberculosis) | QcrB | Morpholino–thiophenes (structurally related) acs.org |
Integration with High-Throughput Screening and Omics Technologies
The progression of drug discovery relies heavily on modern technologies like High-Throughput Screening (HTS) and "omics" approaches (genomics, proteomics, metabolomics).
High-Throughput Screening (HTS) is a key method for identifying new drug candidates, allowing for the rapid testing of thousands of chemicals. nih.govmdpi.com Compound libraries used in HTS often contain diverse molecular scaffolds, and this compound and its derivatives are prime candidates for inclusion. Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, has successfully identified novel scaffolds, such as the morpholino-thiophenes active against M. tuberculosis. acs.org Furthermore, computational or virtual HTS can be used to screen libraries against specific protein targets, helping to prioritize compounds for synthesis and in vitro testing. nih.gov
Omics technologies provide a comprehensive understanding of the molecular effects of a drug candidate. nih.govnih.gov While no specific omics studies on this compound itself are documented in the provided results, these technologies represent a critical next step in its translational path. For instance, if HTS identifies a derivative as a "hit," a series of omics studies could follow:
Transcriptomics: To analyze how the compound alters gene expression in target cells.
Proteomics: To identify which protein levels or post-translational modifications are affected, helping to confirm the biological target and uncover off-target effects.
Metabolomics: To study changes in metabolic pathways, providing insight into the functional consequences of the compound's activity.
These technologies are essential for elucidating a compound's mechanism of action, identifying biomarkers of efficacy and toxicity, and supporting its development toward clinical use. cellbiopharm.comecetoc.org
Development of Advanced Methodologies for Synthesis and Characterization
The utility of this compound as a building block is contingent on efficient and scalable methods for its synthesis and the characterization of its derivatives.
Advanced Synthesis Methodologies: Modern organic chemistry offers a toolkit of advanced reactions to create libraries of derivatives from the this compound core. Researchers have employed several sophisticated techniques to generate novel compounds with therapeutic potential. For example, the Suzuki cross-coupling reaction has been used to synthesize letrozole analogs by joining the benzonitrile (B105546) scaffold to other aryl groups. researchgate.net Reductive amination, reacting a formyl-benzonitrile with morpholine (B109124), provides a direct route to certain derivatives. nih.gov These methods are crucial for creating the chemical diversity needed for structure-activity relationship (SAR) studies, which optimize the potency and properties of a lead compound.
Advanced Characterization Techniques: Confirming the precise structure and properties of newly synthesized derivatives is paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, advanced methods provide deeper insight.
| Technique | Purpose in Characterization |
|---|---|
| 2D NMR (e.g., COSY, HSQC) | Provides detailed information on the connectivity of atoms within a molecule, essential for unambiguously determining complex structures. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight, allowing for precise confirmation of the elemental formula. nih.gov |
| X-ray Crystallography | Offers definitive 3D structural elucidation of a compound in its solid state, revealing bond lengths, angles, and conformation. |
| Density Functional Theory (DFT) | A computational method used to predict and complement experimental data, such as vibrational frequencies (IR) and NMR chemical shifts, to better understand the molecule's electronic structure. mdpi.comresearchgate.net |
These advanced techniques are indispensable for validating the identity and purity of compounds and for understanding the structural features that drive their biological activity. pageplace.demdpi.com
Challenges and Opportunities in Clinical Translation
The path from a promising laboratory compound to a clinically approved drug is long and fraught with challenges. Derivatives of this compound, despite their potential, face these same hurdles.
Opportunities: The primary opportunity for this compound class lies in its demonstrated versatility. The ability of its derivatives to potently and selectively inhibit a range of high-value therapeutic targets in cancer and infectious diseases is a significant advantage. acs.orgnih.govnih.govacs.org Many of these diseases, including African animal trypanosomiasis and drug-resistant tuberculosis, have an urgent need for new and effective treatments. A compound that addresses such an unmet medical need has a clearer path for development and regulatory consideration. The role of this compound as a versatile building block allows for extensive optimization of properties like solubility, bioavailability, and metabolic stability, which are critical for successful drug development. biosynth.comnih.gov
Challenges: Despite the opportunities, the clinical translation of any new chemical entity is a major undertaking. Key challenges include:
Manufacturing and Scale-up: Transitioning from laboratory-scale synthesis to large-scale, cost-effective manufacturing under Good Manufacturing Practice (GMP) standards is a significant technical and financial hurdle. d-nb.info
Safety and Toxicology: Extensive preclinical testing is required to ensure a compound is safe for human trials. This involves identifying potential toxicities and establishing a safe therapeutic window. researchgate.netnih.gov
Clinical Trial Complexity: Designing and executing clinical trials is an expensive and lengthy process. The path to approval requires demonstrating both safety and superior efficacy compared to existing treatments. nih.gov
Regulatory Hurdles: Navigating the complex regulatory landscape of agencies like the FDA and EMA requires comprehensive data packages on manufacturing, safety, and efficacy. d-nb.infonih.gov
Overcoming these challenges requires substantial investment, interdisciplinary expertise, and a robust and compelling preclinical data package that clearly demonstrates the potential benefit of the new therapeutic agent in patients. nih.gov
Q & A
Q. Basic
- Exclusion of moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the nitrile group.
- Controlled stoichiometry : A 1.2:1 molar ratio of morpholine to benzyl halide minimizes excess reagent-derived impurities .
- Temperature gradients : Gradual heating avoids exothermic side reactions (e.g., polymerization of benzonitrile).
Advanced
Computational modeling (DFT) predicts transition states and identifies steric/electronic factors favoring undesired pathways. For example, electron-withdrawing groups on the benzene ring may slow substitution, necessitating higher temperatures or catalysts . Flow chemistry systems improve heat/mass transfer, reducing byproduct formation in scaled-up reactions.
How does solvent polarity affect the compound’s reactivity in downstream applications?
Advanced
Studies on analogous (alkylamino)benzonitriles () show that solvent polarity stabilizes charge-transfer (CT) states, altering photophysical behavior. In polar solvents (e.g., DMSO), dual fluorescence from locally excited (LE) and CT states is observed, impacting applications in optoelectronics. Solvent-dependent kinetics (e.g., LE→CT transition rates) are quantified using time-resolved fluorescence, with dielectric continuum models explaining trends .
What are the key applications of this compound in drug discovery?
Basic
The compound serves as a precursor for bioactive molecules:
- Antimicrobial agents : Morpholine derivatives exhibit activity against bacterial efflux pumps .
- Kinase inhibitors : The nitrile group acts as a hydrogen-bond acceptor in ATP-binding pockets.
Advanced
Structure-activity relationship (SAR) studies focus on modifying the morpholine ring (e.g., N-methylation) or benzonitrile substituents (e.g., trifluoromethyl groups) to enhance target binding. In vitro assays (e.g., MIC testing) and molecular docking validate interactions with enzymes like cytochrome P450 .
What analytical challenges arise in quantifying trace impurities?
Basic
Impurities like residual morpholine or halogenated intermediates are detected via:
- HPLC-UV/ELSD : Limits of detection (LOD) ~0.1% .
- Headspace GC-MS : Identifies volatile byproducts (e.g., alkyl halides).
Advanced
Hyphenated techniques (LC-QTOF-MS) enable non-targeted impurity profiling. For example, degradants formed under thermal stress (e.g., nitrile hydrolysis to amides) are characterized using accelerated stability studies (40°C/75% RH for 6 months) .
How is the compound utilized in materials science?
Q. Basic
- Polymer precursors : The nitrile group undergoes cyclotrimerization to form triazine-based polymers.
- Coordination complexes : Morpholine’s lone pairs enable metal binding for catalytic applications .
Advanced
In supramolecular chemistry, the morpholine moiety directs crystal packing via C–H···O/N interactions, as seen in X-ray structures (). Such design principles are exploited to engineer porous frameworks for gas storage .
What computational tools predict the compound’s physicochemical properties?
Q. Advanced
- COSMO-RS : Estimates solubility and partition coefficients (log P) in diverse solvents.
- Molecular dynamics (MD) : Simulates conformational flexibility of the morpholine ring in biological membranes.
- Density Functional Theory (DFT) : Calculates vibrational spectra and electronic transitions, validating experimental IR/UV-Vis data .
How do researchers evaluate thermal stability and decomposition pathways?
Q. Basic
- TGA/DSC : Determines decomposition onset temperatures (~180–200°C) and phase transitions.
- Isothermal calorimetry : Quantifies heat flow during degradation .
Advanced
Pyrolysis-GC-MS identifies volatile decomposition products (e.g., HCN, morpholine fragments), informing safety protocols. Kinetic models (e.g., Arrhenius plots) extrapolate shelf-life under storage conditions .
What safety precautions are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
